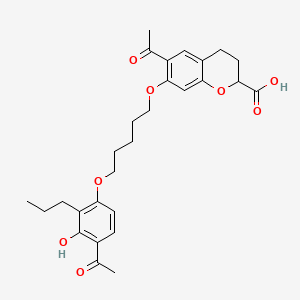
Acipimox
Übersicht
Beschreibung
Acipimox ist ein Niacin-Derivat, das als Lipidsenker eingesetzt wird. Es wird hauptsächlich zur Senkung des Triglyceridspiegels und zur Erhöhung des HDL-Cholesterinspiegels verwendet. This compound ist dafür bekannt, weniger Nebenwirkungen als Niacin zu haben, obwohl seine Wirksamkeit bei empfohlenen Dosen noch untersucht wird .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen: Die Herstellung von this compound umfasst mehrere Schritte. Eine Methode beinhaltet die Zugabe von 5-Methylpyrazin-2-carbonsäure zu gereinigtem Wasser, gefolgt von der Zugabe von konzentrierter Salzsäure, um ein Salz zu bilden. Dann wird ein Oxidationsmittel zugegeben, und das Gemisch wird abgekühlt und kristallisiert, um this compound zu erhalten . Eine andere Methode verwendet 2,5-Dimethylpyrazin als Rohmaterial, das einer Stickstoffoxidation, einer Reaktion mit Essigsäureanhydrid und einer alkalischen Hydrolyse unterzogen wird, um 2-Hydroxymethyl-5-methylpyrazin zu erhalten. Dieses wird dann mit Wasserstoffperoxid und Natriumwolframat oxidiert, um this compound zu ergeben .
Industrielle Produktionsmethoden: Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, ist aber auf höhere Ausbeute und Reinheit optimiert. Das Verfahren vermeidet die Verwendung von Metallkatalysatoren und vereinfacht den Herstellungsprozess, wodurch es für die großtechnische Produktion geeignet ist .
Wissenschaftliche Forschungsanwendungen
Acipimox hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Modellverbindung bei der Untersuchung von Lipidsenkern verwendet.
Biologie: Untersucht werden seine Auswirkungen auf den Lipidstoffwechsel und den Gehalt an freien Fettsäuren.
Industrie: Eingesetzt bei der Entwicklung von hypolipidämischen Wirkstoffen und verwandten Pharmazeutika.
Wirkmechanismus
This compound wirkt am Niacinrezeptor 1 und hemmt das Enzym Triglyceridlipase. Dies reduziert die Konzentration von Fettsäuren im Blutplasma und ihren Einstrom in die Leber. Folglich wird die Produktion von sehr-niederdichtem Lipoprotein-Cholesterin in der Leber reduziert, was zu einer Senkung des niederdichten Lipoprotein-Cholesterins und einer Erhöhung des hochdichten Lipoprotein-Cholesterins führt .
Wirkmechanismus
Target of Action
Acipimox, a niacin derivative, primarily targets the niacin receptor 1 . This receptor plays a crucial role in the regulation of lipid metabolism, particularly in the inhibition of the enzyme triglyceride lipase .
Mode of Action
This compound acts on the niacin receptor 1, inhibiting the enzyme triglyceride lipase . This inhibition reduces the concentration of fatty acids in the blood plasma and their inflow into the liver . As a result, the production of triglycerides by the liver and the secretion of Very Low-Density Lipoprotein (VLDL) are inhibited . This leads indirectly to a modest reduction in Low-Density Lipoprotein (LDL) and an increase in High-Density Lipoprotein (HDL) .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the lipid metabolism pathway. By inhibiting triglyceride lipase, this compound reduces the production of triglycerides and the secretion of VLDL . This indirectly affects the levels of LDL and HDL in the bloodstream .
Pharmacokinetics
This compound exhibits excellent bioavailability, being completely absorbed from the gut . The elimination of this compound occurs in two phases: the first phase has a half-life of two hours, and the second phase has a half-life of 12 to 14 hours . The substance is eliminated via the kidney .
Result of Action
The action of this compound results in a decrease in the levels of triglycerides and LDL cholesterol, and an increase in the levels of HDL cholesterol . These changes in lipid profile can help manage conditions like hyperlipidemia . Long-term administration of this compound is associated with reduced mortality, but unwanted effects limit its clinical use .
Action Environment
The action of this compound can be influenced by environmental factors such as hypoxia. A study showed significant differences in the main pharmacokinetic parameters of this compound between normoxic and hypoxic rats . This suggests that the dosage of this compound might need to be adjusted appropriately during clinical medication in hypoxic conditions .
Biochemische Analyse
Biochemical Properties
Acipimox acts on the niacin receptor 1, inhibiting the enzyme triglyceride lipase . This interaction reduces the concentration of fatty acids in the blood plasma and their inflow into the liver . Consequently, VLDL cholesterol production in the liver is reduced, leading indirectly to a reduction in LDL and an increase in HDL cholesterol .
Cellular Effects
This compound has been shown to have pronounced effects on mitochondrial function . It increases the adenosine triphosphate (ATP) content of skeletal muscle, which is crucial for energy production and cellular function . Furthermore, it has been found to inhibit lipolysis, reducing the availability of free fatty acids for oxidation, thus enhancing glucose oxidation and decreasing blood-glucose levels .
Molecular Mechanism
The molecular mechanism of this compound involves its action on the niacin receptor 1, which leads to the inhibition of the enzyme triglyceride lipase . This results in a reduction in the concentration of fatty acids in the blood plasma and their inflow into the liver . As a result, VLDL cholesterol production in the liver is reduced, leading indirectly to a reduction in LDL and an increase in HDL cholesterol .
Temporal Effects in Laboratory Settings
In a study involving a 12-week treatment with this compound, it was found that despite an anticipated rebound effect on plasma NEFA levels, this compound has pronounced effects on mitochondrial function . This suggests that this compound has long-term effects on cellular function observed in in vitro or in vivo studies.
Dosage Effects in Animal Models
While specific studies on the dosage effects of this compound in animal models are limited, a study has shown that this compound treatment resulted in a robust elevation in expression of nuclear-encoded mitochondrial gene sets and a mitonuclear protein imbalance, indicating a direct effect of this compound on NAD+ levels, mitonuclear protein imbalance, and mitochondrial oxidative capacity .
Metabolic Pathways
This compound inhibits the production of triglycerides by the liver and the secretion of VLDL . This leads indirectly to a modest reduction in LDL and an increase in HDL . It is completely absorbed from the gut, is not bound to blood plasma proteins, and is not metabolized . Elimination occurs in two phases, the first having a half-life of two hours, the second of 12 to 14 hours . The substance is eliminated via the kidney .
Transport and Distribution
This compound is completely absorbed from the gut, is not bound to blood plasma proteins, and is not metabolized . It is eliminated in two phases, the first having a half-life of two hours, the second of 12 to 14 hours . The substance is eliminated via the kidney .
Subcellular Localization
While specific studies on the subcellular localization of this compound are limited, it is known that this compound acts on the niacin receptor 1, which is a G protein-coupled receptor located in the cell membrane
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of acipimox involves several steps. One method includes adding 5-methylpyrazine-2-carboxylic acid into purified water, followed by the addition of concentrated hydrochloric acid to form a salt. An oxidant is then added, and the mixture is cooled and crystallized to obtain this compound . Another method involves using 2,5-dimethylpyrazine as a raw material, undergoing nitrogen oxidation, reaction with acetic anhydride, and alkaline hydrolysis to obtain 2-hydroxymethyl-5-methylpyrazine. This is then oxidized using hydrogen peroxide and sodium tungstate to yield this compound .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for higher yield and purity. The process avoids the use of metal catalysts and simplifies the preparation process, making it suitable for large-scale production .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Acipimox durchläuft verschiedene chemische Reaktionen, darunter Oxidations- und Substitutionsreaktionen.
Häufige Reagenzien und Bedingungen:
Oxidation: Wasserstoffperoxid und Natriumwolframat werden häufig als Oxidationsmittel verwendet.
Substitution: Reaktionen mit Essigsäureanhydrid und alkalischer Hydrolyse sind typisch.
Hauptprodukte: Das Hauptprodukt dieser Reaktionen ist this compound selbst, mit Zwischenprodukten wie 2-Hydroxymethyl-5-methylpyrazin und 5-Methylpyrazin-2-carbonsäure .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
Einzigartigkeit: this compound ist einzigartig in seiner Fähigkeit, den Triglyceridspiegel zu senken und den HDL-Cholesterinspiegel zu erhöhen, und das mit weniger Nebenwirkungen als bei anderen ähnlichen Verbindungen .
Eigenschaften
IUPAC Name |
5-methyl-4-oxidopyrazin-4-ium-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c1-4-2-7-5(6(9)10)3-8(4)11/h2-3H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJQOOSBJCLSSEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=[N+]1[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2046202 | |
| Record name | Acipimox | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2046202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Acipimox inhibits the production of triglycerides by the liver and the secretion of VLDL, which leads indirectly to a modest reduction in LDL and increase in HDL. | |
| Record name | Acipimox | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09055 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
51037-30-0 | |
| Record name | Acipimox | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51037-30-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acipimox | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09055 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ACIPIMOX | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759818 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acipimox | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2046202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Acipimox | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.736 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ACIPIMOX | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K9AY9IR2SD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















